molecular formula C12H11F2NO3 B3348191 (Z)-methyl 2-acetamido-3-(3,5-difluorophenyl)acrylate CAS No. 158214-05-2

(Z)-methyl 2-acetamido-3-(3,5-difluorophenyl)acrylate

Cat. No.: B3348191
CAS No.: 158214-05-2
M. Wt: 255.22 g/mol
InChI Key: HEHBAQWTEUZOLP-WZUFQYTHSA-N
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Description

(Z)-methyl 2-acetamido-3-(3,5-difluorophenyl)acrylate is an organic compound that belongs to the class of acrylates This compound is characterized by the presence of an acetamido group and a difluorophenyl group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-acetamido-3-(3,5-difluorophenyl)acrylate typically involves the reaction of methyl acrylate with 3,5-difluoroaniline under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining a controlled temperature. The use of automated systems for purification, such as high-performance liquid chromatography, ensures the efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-acetamido-3-(3,5-difluorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The acetamido and difluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles like sodium methoxide in methanol or electrophiles like bromine in carbon tetrachloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acrylates or phenyl derivatives.

Scientific Research Applications

(Z)-methyl 2-acetamido-3-(3,5-difluorophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-acetamido-3-(3,5-difluorophenyl)acrylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo chemical modifications also allows it to be used as a versatile tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetamido-3-phenylacrylate: Lacks the difluorophenyl group, resulting in different chemical properties and reactivity.

    Ethyl 2-acetamido-3-(3,5-difluorophenyl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.

    Methyl 2-amino-3-(3,5-difluorophenyl)acrylate: Contains an amino group instead of an acetamido group, leading to different biological activities.

Uniqueness

(Z)-methyl 2-acetamido-3-(3,5-difluorophenyl)acrylate is unique due to the presence of both the acetamido and difluorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and makes the compound a valuable tool in various research applications.

Properties

IUPAC Name

methyl (Z)-2-acetamido-3-(3,5-difluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO3/c1-7(16)15-11(12(17)18-2)5-8-3-9(13)6-10(14)4-8/h3-6H,1-2H3,(H,15,16)/b11-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHBAQWTEUZOLP-WZUFQYTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC(=CC(=C1)F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC(=CC(=C1)F)F)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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